Captopril-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

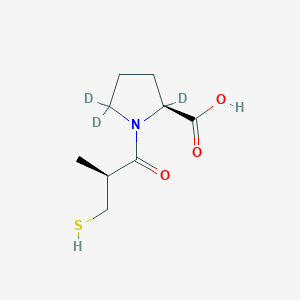

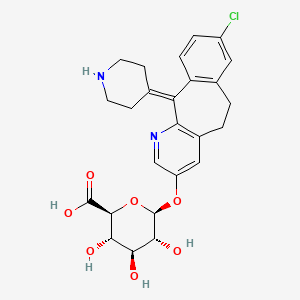

Captopril-d3 is a derivative of captopril, which is a first-generation nonpeptidic angiotensin-converting enzyme (ACE) inhibitor . It is used as an internal standard for the quantification of captopril by GC- or LC-MS . Captopril is used to treat high blood pressure (hypertension), heart failure, and kidney disease (nephropathy) caused by diabetes .

Synthesis Analysis

Captopril derivatives have been synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril . The resulting products were characterized by IR and UV–visible spectroscopy and MS, which showed the desired products were successfully synthesized .Molecular Structure Analysis

Captopril is a L-proline derivative in which L-proline is substituted on nitrogen with a (2S)-2-methyl-3-sulfanylpropanoyl group . The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

Captopril has been conjugated with taurine and glutamic acid using in silico analysis for an improvement in bioavailability with a reduction in inflammation . The stability of these conjugates in sheep kidney cells and in human plasma along with transport across renal cells was investigated using in vitro protocols .Physical And Chemical Properties Analysis

Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS .科学的研究の応用

Hypertension Management

Captopril, as the first angiotensin-converting enzyme (ACE) inhibitor, has been extensively used in the management of hypertension. It operates by enhancing plasma renin activity and reducing aldosterone in plasma, which leads to the elimination of ACE activity . This mechanism is crucial for controlling blood pressure and has been a cornerstone in hypertensive patient care.

Cardiac Failure Treatment

Post-marketing studies have established Captopril’s efficacy in treating mild hypertension and early cardiac failure . Its ability to influence systemic vascular resistance makes it a valuable drug for managing congestive heart failure, improving symptoms, and increasing survival rates.

Radiation-Induced Lung Injury Mitigation

Research has shown that Captopril can mitigate lung inflammation and senescence in response to thoracic radiation . This application is particularly relevant in treating radiation-induced lung injuries, where Captopril’s anti-inflammatory properties play a significant role in improving patient outcomes.

Personalized Medicine

Captopril’s dosage can be tailored to individual patient needs, which is a step towards personalized medicine. This is especially important in conditions like hypertensive crisis (HC), where fast-dissolving formulations of Captopril can be adjusted according to the patient’s specific requirements .

Pharmaceutical Development

The inclusion of Captopril in orally disintegrating tablets, utilizing complexes like Captopril-Cyclodextrin, represents an advancement in pharmaceutical formulations . This development aims to improve patient compliance by masking the bitter taste of Captopril and ensuring appropriate release kinetics.

Enzyme Inhibition Research

Captopril’s role as a highly specific enzyme inhibitor has paved the way for research into the design of related inhibitors . Its antihypertensive activity, resulting from this specific action, has provided insights into enzyme-targeted drug design.

作用機序

Target of Action

Captopril-d3, like its parent compound Captopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels affect multiple biochemical pathways. The primary pathway is the RAAS, where the reduction of ATII leads to a decrease in blood pressure . Additionally, studies have shown that Captopril can alter the gut microbiota, which may contribute to its hypotensive effect .

Pharmacokinetics

Captopril-d3, like Captopril, is rapidly absorbed with a bioavailability of approximately 65% . It has a steady-state volume of distribution of about 0.8 L/kg and is primarily eliminated by the kidneys . The elimination half-life of unchanged Captopril is approximately 2 hours in healthy subjects . This can be longer in patients with chronic renal failure .

Result of Action

The primary result of Captopril-d3’s action is the reduction of blood pressure . By inhibiting ACE and reducing ATII levels, it decreases vasoconstriction and aldosterone secretion, leading to lowered blood pressure . It is used in the treatment of hypertension and may also be beneficial in conditions like congestive heart failure and nephropathy .

Action Environment

The action of Captopril-d3 can be influenced by various environmental factors. For instance, co-administration with food or antacids has been shown to diminish the bioavailability of Captopril . Additionally, certain disease states, such as chronic kidney disease (CKD) and chronic heart failure (CHF), can alter the pharmacokinetics and pharmacodynamics of Captopril .

Safety and Hazards

特性

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-SIHDFBQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Captopril-d3 | |

CAS RN |

1356383-38-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)